(s)-2-Amino-n-benzyl-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOJWNPRZBZKV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of benzylamine to form the amide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Properties
Key Observations :
- Stereochemistry : The (S)-enantiomer (CAS: 207121-91-3) and its (R)-counterpart (CAS: 268556-62-3) exhibit distinct stereochemical profiles, impacting their interactions in chiral environments .
- Substituent Effects : Replacing the benzyl group with pyridinyl (e.g., 1401668-68-5) or tert-butyl (e.g., 14387-96-3) alters electronic and steric properties, affecting solubility and reactivity .
- Backbone Simplicity: 2-Amino-2,3-dimethylbutanamide lacks the benzyl group and is used as a herbicide intermediate, highlighting the role of substituents in determining applications .
Key Findings :
- Antimicrobial Potential: Neamine derivatives incorporating 3-oxobutanamido groups suggest that the dimethylbutanamide scaffold may enhance binding to bacterial targets .
Biological Activity
(S)-2-Amino-n-benzyl-3,3-dimethylbutanamide, commonly referred to as (S)-DBA, is a chiral compound belonging to the class of phenethylamine derivatives. Its unique structural features contribute to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 220.31 g/mol
- Structure : The compound features an amino group, a benzyl group, and a dimethylbutanamide backbone. Its chiral center is crucial for its biological activity.
Biological Activities
(S)-DBA has been investigated for various biological activities, including:
- Antioxidant Properties : Exhibits the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
- Anticonvulsant Activity : Research indicates that compounds structurally related to (S)-DBA exhibit anticonvulsant properties. For example, modifications in the structure of related amides have shown varying degrees of effectiveness in seizure models .
Structure-Activity Relationship (SAR)
The biological activity of (S)-DBA is influenced by its structural components. The following table summarizes key findings from SAR studies:
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that (S)-DBA effectively scavenged free radicals in vitro, leading to reduced cellular damage in oxidative stress models. This property may have implications for neuroprotection and longevity.
- Anti-inflammatory Mechanism : In vivo studies showed that (S)-DBA administration resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.
- Anticonvulsant Efficacy : Research on structurally related compounds indicated that modifications at the benzyl position significantly altered anticonvulsant activity. For instance, the introduction of specific substituents enhanced efficacy in seizure models, highlighting the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
